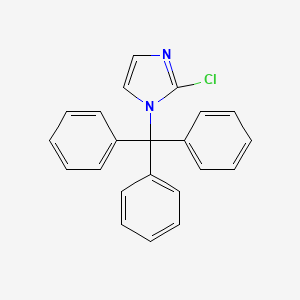

2-Chloro-1-trityl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBWVKMAGHXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378387 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-48-2 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-trityl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1-trityl-1H-imidazole, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's identity, solubility, stability, and spectroscopic profile. By synthesizing technical data with field-proven insights, this guide aims to facilitate a deeper understanding of this molecule's behavior, crucial for its effective utilization in research and manufacturing. We will delve into the causality behind experimental choices for its characterization and present self-validating protocols for its analysis.

Introduction and Molecular Overview

This compound, a substituted imidazole derivative, plays a significant role as a building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a bulky trityl (triphenylmethyl) protecting group on the imidazole ring imparts unique solubility and reactivity characteristics, while the chlorine atom at the 2-position serves as a key handle for further chemical modifications. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and stability of downstream products.

Molecular Structure:

Figure 1: Chemical structure of this compound.

This guide will systematically explore the key physicochemical attributes of this compound, providing both established data and detailed experimental protocols for their determination.

Core Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various chemical and biological systems. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₇ClN₂ | [1][] |

| Molecular Weight | 344.84 g/mol | [1] |

| CAS Number | 67478-48-2 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 200-202 °C | |

| Water Solubility | Insoluble | |

| Calculated logP (XlogP) | 5.7 | [3] |

Table 1: Summary of Physicochemical Properties of this compound.

The high melting point suggests a stable crystalline lattice. Its insolubility in water and high calculated logP are characteristic of a lipophilic molecule, dominated by the large, nonpolar trityl group. This has significant implications for its handling, formulation, and the choice of solvent systems for reactions and purification.

Expected Analytical and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be dominated by the signals from the trityl group's phenyl rings, appearing as a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm) and integrating to 15 protons. The two protons of the imidazole ring will likely appear as distinct singlets or doublets in the downfield region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the trityl group's phenyl carbons (typically in the δ 125-145 ppm range). The carbons of the imidazole ring are expected in the δ 115-140 ppm region. The carbon bearing the chlorine atom (C2) will likely be shifted downfield. The quaternary carbon of the trityl group will appear as a distinct signal. The prediction of exact chemical shifts can be aided by computational methods[4][5][6][7].

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=C stretching (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region[10].

-

C-N stretching (imidazole ring): In the fingerprint region, typically between 1350-1000 cm⁻¹.

-

C-Cl stretching: A band in the 800-600 cm⁻¹ region.

-

Trityl group characteristic bands: In addition to aromatic signals, specific bending vibrations may be observed in the fingerprint region[11][12].

Mass Spectrometry (MS)

In mass spectrometry, particularly under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular ion peak [M+H]⁺ would be expected at m/z 345. The fragmentation pattern will likely be dominated by the facile loss of the stable trityl cation (C₁₉H₁₅⁺, m/z 243), which is a characteristic feature of trityl-containing compounds[13][14]. Other fragments may arise from the chloro-imidazole moiety.

Experimental Protocols for Physicochemical Characterization

To ensure the accurate and reproducible determination of the physicochemical properties of this compound, the following detailed protocols are provided. These protocols are designed as self-validating systems, incorporating principles of good laboratory practice.

Solubility Determination (Kinetic and Thermodynamic)

Given the compound's poor aqueous solubility, determining its solubility in relevant organic solvents is crucial for process development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput method often used in early discovery to assess how quickly a compound dissolves from a solid film (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration.

4.1.1. Experimental Workflow for Solubility Determination

Figure 2: Workflow for Kinetic and Thermodynamic Solubility Determination.

4.1.2. Step-by-Step Protocol for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different organic solvents (e.g., methanol, ethanol, acetone, chloroform, toluene). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (24 to 48 hours) to ensure equilibrium is reached[15].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: The solubility is reported as mg/mL or mol/L at the specified temperature.

Causality Behind Choices: The extended equilibration time in the thermodynamic assay is essential to overcome the kinetic barriers of dissolution and reach a true equilibrium state, providing a definitive solubility value. The use of a fine filter ensures that only the dissolved compound is measured.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[1][16][17][18][19]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

4.2.1. Experimental Workflow for Forced Degradation Studies

Figure 3: Workflow for Forced Degradation Studies.

4.2.2. Step-by-Step Protocol for Hydrolytic Stability

-

Sample Preparation: Prepare solutions of this compound in a suitable organic co-solvent (e.g., acetonitrile or methanol) and then dilute into aqueous solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water. A control sample in the co-solvent/water mixture should also be prepared.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Time-Point Sampling: At each time point, withdraw an aliquot from each solution.

-

Neutralization (for acid/base samples): Immediately neutralize the acidic and basic samples to quench the degradation reaction.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A diode array detector (DAD) or a mass spectrometer can be used to facilitate the identification of degradants.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control sample. Characterize any significant degradation products.

Causality Behind Choices: The use of acidic, basic, and neutral conditions allows for the assessment of the compound's susceptibility to pH-dependent hydrolysis. Elevated temperature accelerates the degradation process, allowing for the observation of degradation products within a reasonable timeframe. The stability-indicating HPLC method is crucial for ensuring that the decrease in the parent peak area is accurately attributed to degradation and not co-elution with impurities.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By combining known data with predictive analysis and robust experimental protocols, we have established a comprehensive profile of this important synthetic intermediate. The information presented herein, from its fundamental properties and spectroscopic characteristics to detailed methods for determining its solubility and stability, will serve as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the successful application of this compound in the development and manufacturing of new chemical entities.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C22H17ClN2) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. instanano.com [instanano.com]

- 12. azooptics.com [azooptics.com]

- 13. glenresearch.com [glenresearch.com]

- 14. WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry - Google Patents [patents.google.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to the N-Trityl Protection of 2-Chloro-1H-imidazole: Mechanism and Applications

This guide provides a comprehensive technical overview of the N-trityl protection of 2-chloro-1H-imidazole, a critical strategy in modern organic synthesis and drug development. We will delve into the core mechanism of this protection, the rationale behind its application, detailed experimental protocols, and its utility in the synthesis of complex molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this important protecting group strategy.

Part 1: The Strategic Imperative of Imidazole Protection in Synthesis

The imidazole nucleus is a cornerstone of many biologically active molecules, including the essential amino acid histidine and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent pharmacophore. However, the nucleophilic nature of the imidazole nitrogen atoms can lead to undesired side reactions during multi-step syntheses.[2] Consequently, the temporary masking or "protection" of these nitrogens is a paramount strategic consideration.

A variety of protecting groups have been developed for this purpose, with the choice depending on the specific synthetic route and the required orthogonality. Among these, the triphenylmethyl (trityl) group stands out for its steric bulk and its lability under acidic conditions.[3] This guide will focus specifically on the application of the trityl group for the protection of 2-chloro-1H-imidazole, a versatile building block in medicinal chemistry.[4]

Part 2: Synthesis and Rationale for 2-Chloro-1-trityl-1H-imidazole

The protection of 2-chloro-1H-imidazole with a trityl group is a strategic maneuver to enable its use in more complex synthetic transformations. The presence of the chloro substituent at the 2-position makes the imidazole ring electron-deficient and influences its reactivity.

Synthesis of this compound

The N-tritylation of 2-chloroimidazole is typically achieved by reacting it with trityl chloride in the presence of a base.[5] The base serves to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: N-Tritylation of 2-Chloroimidazole

-

To a solution of 2-chloroimidazole (1.0 eq) in a suitable aprotic solvent (e.g., dry pyridine or dichloromethane), add a base such as triethylamine (1.2 eq) or use pyridine as both solvent and base.[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Add trityl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.[3]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Reagent/Solvent | Role | Typical Molar Ratio |

| 2-Chloroimidazole | Substrate | 1.0 |

| Trityl Chloride | Protecting Group Source | 1.1 |

| Pyridine/Triethylamine | Base | 1.2 (or as solvent) |

| Dichloromethane | Solvent (optional) | - |

| Methanol | Quenching Agent | - |

Table 1: Typical Reagents and Conditions for N-Tritylation of 2-Chloroimidazole.

The Underlying SN1 Mechanism of Protection

The protection reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. The bulky trityl group and the stability of the resulting trityl cation favor this pathway over a bimolecular (SN2) reaction.

Caption: SN1 mechanism for the N-tritylation of 2-chloroimidazole.

The key step is the formation of the highly stable trityl carbocation. This electrophile is then attacked by the nucleophilic nitrogen of 2-chloroimidazole to form the N-trityl bond.

Rationale for Protection

The primary reasons for protecting 2-chloroimidazole with a trityl group are:

-

Prevention of N-Substitution: The unprotected imidazole nitrogen is nucleophilic and can react with various electrophiles. The bulky trityl group effectively shields this nitrogen from unwanted reactions.

-

Enabling C-Functionalization: With the nitrogen atom protected, the imidazole ring can be selectively functionalized at other positions. For instance, the protection allows for regioselective lithiation and subsequent reaction with electrophiles at the C5 position.[6]

-

Improving Solubility: The hydrophobic trityl group can enhance the solubility of the imidazole derivative in organic solvents, facilitating reactions and purification.[3]

Part 3: Core Mechanism of Protection - Physicochemical Properties

The effectiveness of the trityl group in protecting 2-chloroimidazole stems from a combination of steric and electronic factors.

-

Steric Hindrance: The three phenyl rings of the trityl group create a significant steric shield around the N1-position of the imidazole ring, preventing the approach of nucleophiles and electrophiles.[2]

-

Electronic Effects: The electron-withdrawing nature of the 2-chloro substituent decreases the electron density of the imidazole ring, which can influence the stability of the N-trityl bond. However, the overall stability of the protected compound is generally high under neutral and basic conditions.

Part 4: Applications in Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The protection of the imidazole nitrogen allows for selective modifications at other positions of the heterocyclic ring.

One important application is in the synthesis of substituted imidazoles via lithiation at the C5 position, followed by quenching with an electrophile.

Caption: Synthetic utility of this compound.

This strategy has been employed in the synthesis of various biologically active compounds where a substituted imidazole core is required.

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

| Lithiation-Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X | 5-Alkyl-2-chloro-1-trityl-1H-imidazole | Varies |

| Lithiation-Carbonylation | 1. n-BuLi, THF, -78 °C; 2. CO2 | This compound-5-carboxylic acid | Varies |

| Cross-Coupling | Pd catalyst, base, boronic acid | 5-Aryl-2-chloro-1-trityl-1H-imidazole | Varies |

Table 2: Representative Reactions of this compound.

Part 5: The Deprotection Mechanism - Releasing the Imidazole

A key advantage of the trityl protecting group is its facile removal under mild acidic conditions, which preserves other acid-sensitive functional groups if conditions are carefully chosen.[2]

Acid-Catalyzed Deprotection

The deprotection mechanism is essentially the reverse of the protection step and proceeds through the formation of the stable trityl cation.

Experimental Protocol: Deprotection of this compound

-

Dissolve the this compound derivative in a suitable solvent such as dichloromethane or dioxane.

-

Add a protic acid, such as trifluoroacetic acid (TFA) or formic acid, to the solution at room temperature.[3][5]

-

Stir the reaction mixture for a short period (typically 30 minutes to a few hours), monitoring the progress by TLC.

-

Upon completion, evaporate the solvent and the acid under reduced pressure.

-

The resulting residue can be purified by crystallization or chromatography to yield the deprotected 2-chloroimidazole derivative.

| Acid | Solvent | Temperature (°C) | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 30 min - 2 h |

| Formic Acid | Dioxane | Room Temperature | 1 - 3 h |

| Acetic Acid | Aqueous Solution | Varies | Varies |

| Lewis Acids (e.g., BF3·OEt2) | Dichloromethane/Methanol | Room Temperature | 30 min - 1 h |

Table 3: Common Conditions for N-Trityl Deprotection.

Caption: Acid-catalyzed deprotection of the N-trityl group.

The liberated trityl cation can be scavenged by a nucleophilic solvent or a scavenger to prevent side reactions.[3]

Part 6: Conclusion and Future Perspectives

The N-trityl protection of 2-chloro-1H-imidazole is a robust and versatile strategy in organic synthesis. The steric bulk of the trityl group provides excellent protection for the imidazole nitrogen, while its acid lability allows for mild and selective deprotection. This methodology has proven to be instrumental in the synthesis of complex imidazole-containing molecules with significant biological activity.

Future research in this area may focus on the development of even milder deprotection conditions and the application of this strategy to the synthesis of novel pharmaceutical candidates and advanced materials. The continued exploration of the reactivity of N-trityl protected imidazoles will undoubtedly lead to new and innovative synthetic methodologies.

Part 7: References

-

The Science Behind Trityl Imidazole Derivatives: Applications and Synthesis. (URL: --INVALID-LINK--)

-

LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc, 2016(5), pp.256-265. (URL: --INVALID-LINK--)

-

A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals. BenchChem. (URL: --INVALID-LINK--)

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. (URL: --INVALID-LINK--)

-

Trityl Protection. Common Organic Chemistry. (URL: --INVALID-LINK--)

-

Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. Google Patents. (URL: --INVALID-LINK--)

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(19), pp.177-187. (URL: --INVALID-LINK--)

-

Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 124, pp.614-632. (URL: --INVALID-LINK--)

-

Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole... ResearchGate. (URL: --INVALID-LINK--)

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline. ResearchGate. (URL: --INVALID-LINK--)

-

Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. (URL: --INVALID-LINK--)

-

Methods for synthesizing 2-substituted imidazoles. Google Patents. (URL: --INVALID-LINK--)

-

Trityl Group Deprotection from Tetrazoles. Thieme Gruppe. (URL: --INVALID-LINK--)

-

Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), pp.2281-2319. (URL: --INVALID-LINK--)

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(29), pp.20080-20098. (URL: --INVALID-LINK--)

-

Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles. Journal of Computational Chemistry, 29(1), pp.98-107. (URL: --INVALID-LINK--)

-

Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Molecular Structure, 1236, p.130310. (URL: --INVALID-LINK--)

-

Imidazole synthesis. Organic Chemistry Portal. (URL: --INVALID-LINK--)

-

Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. (URL: --INVALID-LINK--)

-

Tritylamines. Organic Chemistry Portal. (URL: --INVALID-LINK--)

-

N-trityl-imidazoles and their production. Google Patents. (URL: --INVALID-LINK--)

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(32), pp.13482-13494. (URL: --INVALID-LINK--)

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(16), p.4777. (URL: --INVALID-LINK--)

-

Process for the production of n-trityl-imidazoles. Google Patents. (URL: --INVALID-LINK--)

-

Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. (URL: --INVALID-LINK--)

-

Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of Organic Chemistry, 85(8), pp.5338-5345. (URL: --INVALID-LINK--)

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of PharmTech Research, 2(2), pp.1200-1204. (URL: --INVALID-LINK--)

-

2-chloro-1-cyclopentyl-1H-benzo[d]imidazole. PubChem. (URL: --INVALID-LINK--)

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-1-trityl-1H-imidazole (CAS 67478-48-2)

This guide provides a comprehensive technical overview of 2-Chloro-1-trityl-1H-imidazole, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, properties, synthesis, and applications, with a focus on the underlying scientific principles.

Core Molecular Profile

This compound is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and many pharmaceuticals.[1][2][3] The strategic placement of a chlorine atom at the 2-position and a bulky trityl protecting group at the 1-position makes this compound a versatile building block in organic synthesis.[4][5]

Chemical Structure

The trityl (triphenylmethyl) group serves as a sterically hindered protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at other positions of the imidazole ring. The chloro group at the 2-position is a key functional handle, enabling further modifications such as cross-coupling reactions or lithiation followed by electrophilic quench.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 67478-48-2 | [6][7][8] |

| Molecular Formula | C22H17ClN2 | [6][7] |

| Molecular Weight | 344.84 g/mol | [6][7] |

| Melting Point | 200-202 °C | [6][7] |

| Appearance | White to off-white crystalline powder | Inferred from typical appearance of similar organic compounds |

| Solubility | Insoluble in water. | [6] |

| Storage | 2-8 °C | [6][7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a logical sequence of protection and chlorination, starting from the parent imidazole ring.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process:

-

N-Tritylation of Imidazole: Protection of the imidazole nitrogen with a trityl group.

-

Chlorination of 1-trityl-1H-imidazole: Introduction of a chlorine atom at the 2-position.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established organic chemistry principles.

Step 1: Synthesis of 1-trityl-1H-imidazole

-

Rationale: The acidic N-H proton of imidazole is first deprotonated by a suitable base to form an imidazolide anion, which then acts as a nucleophile to displace the chloride from trityl chloride. Triethylamine is a common and effective base for this transformation.

-

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is added triethylamine (1.1 eq).

-

The mixture is cooled in an ice bath, and a solution of trityl chloride (1.05 eq) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield 1-trityl-1H-imidazole.

-

Step 2: Synthesis of this compound

-

Rationale: The 2-position of the imidazole ring is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent.

-

Procedure:

-

1-trityl-1H-imidazole (1.0 eq) is dissolved in a suitable solvent (e.g., tetrahydrofuran or acetonitrile).

-

N-Chlorosuccinimide (1.1 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion (monitored by TLC).

-

Upon completion, the solvent is removed in vacuo.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

-

Applications in Synthetic Chemistry

The utility of this compound lies in its potential as a precursor for more complex, substituted imidazoles, which are prevalent in medicinally important compounds.

Intermediate for Further Functionalization

The chloro-substituent at the 2-position can be readily displaced or used in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to the Trityl Group Protection of Imidazole Nitrogen

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Imidazole Protection

In the landscape of pharmaceutical sciences and complex organic synthesis, the imidazole ring is a ubiquitous and vital heterocyclic motif. As a fundamental component of the essential amino acid histidine, it is central to the structure and function of countless proteins and enzymes. Beyond its biological role, the imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antifungal drugs like clotrimazole and bifonazole.

The synthetic utility of imidazole, however, is complicated by its dual chemical nature. The pyrrole-like nitrogen (N-1) is acidic, while the pyridine-like nitrogen (N-3) is basic and nucleophilic.[1][2] This reactivity profile necessitates a robust protection strategy during multi-step syntheses to prevent unwanted side reactions, such as N-alkylation or N-acylation, and to direct reactions to other sites on the molecule.[3]

Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Tr) group stands out for its unique combination of steric bulk, ease of introduction, and, most critically, its lability under specific acidic conditions.[4][5] This guide provides a comprehensive technical overview of the theory and practice of using the trityl group to protect the imidazole nitrogen, offering field-proven insights into its application, stability, and strategic deployment in complex synthetic routes.

The Chemistry of Trityl Protection and Deprotection

Mechanism of N-Tritylation

The protection of an imidazole nitrogen with a trityl group is not a simple SN2 substitution. Due to the immense steric hindrance of the quaternary carbon of the trityl group, the reaction proceeds through a dissociative, SN1-type mechanism.[6] The reaction is typically initiated with trityl chloride (Tr-Cl), where a polar solvent or a Lewis acid facilitates the departure of the chloride ion to form a highly stable trityl cation. This carbocation is resonance-stabilized across the three phenyl rings, making its formation energetically favorable. The nucleophilic nitrogen of the imidazole then attacks the carbocation to form the N-trityl imidazole product.

This mechanism's key feature is the formation of the trityl cation intermediate, which dictates the choice of reaction conditions.

Caption: The SN1 mechanism for N-tritylation of imidazole.

Mechanism of Deprotection

The removal of the trityl group is its defining characteristic: acid lability. The deprotection mechanism is essentially the reverse of the protection step. A Brønsted or Lewis acid protonates or coordinates to one of the imidazole nitrogens, which increases the electron-withdrawing effect on the N-Tr bond.[6] This facilitates the cleavage of the bond, releasing the imidazole and regenerating the highly stable trityl cation. The cation is then typically quenched by a nucleophilic solvent or a scavenger. The stability of the departing trityl cation is the thermodynamic driving force for the reaction.

Caption: Acid-catalyzed deprotection of N-trityl imidazole.

Practical Guide to N-Tritylation of Imidazole

The choice of conditions for N-tritylation depends on the substrate's sensitivity, scale, and the desired purity. The most common method involves reacting the imidazole with trityl chloride in the presence of a base to neutralize the HCl byproduct.

Causality Behind Experimental Choices

-

Base: A non-nucleophilic base is crucial. Triethylamine (Et₃N) is a common choice due to its volatility and sufficient basicity.[4] Pyridine can serve as both a base and a solvent.[6] For substrates sensitive to amines, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used to pre-form the imidazolide anion, which then reacts cleanly with trityl chloride.[4]

-

Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used. DMF is particularly effective at solvating the imidazole and promoting the reaction, though it requires more rigorous removal.[4]

-

Temperature: Reactions are typically run at room temperature. Gentle heating can accelerate the reaction, but may not be necessary and can lead to side products with sensitive substrates.

Data Summary: N-Tritylation Conditions

| Substrate | Tritylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Trityl chloride | Et₃N | DCM or DMF | 25-30 | 20-48 | 97-98 | [4] |

| Imidazole | Trityl chloride | NaH | DMF | RT | 18 | 83 | [4] |

| Imidazole | Trityl chloride | Et₃N | Acetonitrile | RT | 48 | 81 | [7] |

| 2-chlorotrityl chloride | Imidazole | Et₃N | Hexafluoroisopropanol | 25 | 48 | 78 | [8] |

| p-chlorophenyl-diphenyl-methyl chloride | Imidazole (Ag salt) | - | Benzene | Reflux | 3 | Good | [1] |

| p-chlorophenyl-diphenyl-methyl-carbinol | Imidazole | - | Neat | 180 | 5 | 53 | [1] |

Practical Guide to Deprotection

The key advantage of the trityl group is its selective removal under acidic conditions. The mildness of these conditions can be tuned to ensure the stability of other protecting groups or sensitive functionalities within the molecule.

Causality Behind Experimental Choices

-

Acid Strength: The choice of acid is critical. Strong acids like trifluoroacetic acid (TFA) effect rapid deprotection, often in minutes.[9][10] However, for substrates bearing other acid-sensitive groups (e.g., Boc, t-butyl esters, silyl ethers), milder acids are required. Formic acid or aqueous acetic acid are excellent choices for achieving this selectivity.[4][6]

-

Scavengers: The liberated trityl cation is electrophilic and can potentially re-attach to electron-rich sites on the substrate (e.g., tryptophan residues in peptides). To prevent this, a scavenger such as triisopropylsilane (TIS) or water is often included in the deprotection cocktail.[11]

-

Lewis Acids: In some cases, Lewis acids like BF₃·Et₂O can be used, often in combination with a mild proton source and a reducing agent like triethylsilane, to achieve deprotection under non-aqueous and very mild conditions.[5][12]

Data Summary: N-Trityl Deprotection Methods

| Protected Substrate | Reagents and Conditions | Solvent | Time | Yield | Comments | Reference |

| N-Trityl-imidazole | Formic acid (97+%) | Dioxane/EtOH/Et₂O | 3 min | High (qualitative) | Very fast; workup removes triphenylcarbinol. | [4][6] |

| N-Trityl-histidine derivative | TFA/DCM/TIS mixture | DCM | - | 41% | Standard for peptide synthesis; TIS acts as a scavenger. | [11] |

| N-Trityl-protected nucleoside | 80% Acetic Acid | Water | 2 h | Quantitative | Classic conditions in nucleoside chemistry. | [13] |

| General N-Trityl compounds | BF₃·Et₂O, HFIP, Et₃SiH | DCM | 5-15 min | 85-98% | Very mild, compatible with acetal, silyl, and Fmoc groups. | [5][12] |

| N-Trityl ethers | LiCl | Methanol | Reflux | Good to Excellent | Mild, inexpensive method for hydroxyl protection. | [14] |

Stability Profile & Orthogonal Synthesis Strategies

The utility of a protecting group is defined as much by what it resists as by how it is removed. The N-trityl group is exceptionally stable under a wide range of conditions, making it an excellent component of an orthogonal protection strategy.[3][15]

Stability of N-Trityl Imidazole

| Condition / Reagent Class | Stability | Comments |

| Strong Bases (e.g., NaOH, NaH, LDA) | Stable | The C-N bond is not susceptible to base-catalyzed hydrolysis. |

| Nucleophiles (e.g., Amines, Hydrazine) | Stable | Resistant to common nucleophiles used in peptide synthesis (e.g., piperidine for Fmoc removal). |

| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Stable | The trityl group is stable to catalytic hydrogenation and hydride reagents. |

| Oxidizing Agents (e.g., m-CPBA, KMnO₄) | Generally Stable | The imidazole ring itself can be susceptible, but the trityl group is robust. |

| Fluoride Ion (e.g., TBAF) | Stable | Orthogonal to silyl ether protecting groups. |

Orthogonal Workflow Example

The stability profile of the trityl group makes it orthogonal to base-labile groups like Fmoc and fluoride-labile groups like TBDMS. This allows for selective deprotections in a complex synthesis.

Caption: Orthogonal deprotection scheme for Trityl, Fmoc, and TBDMS groups.

Application in Synthesis: The Case of Clotrimazole

Clotrimazole is a widely used antifungal medication whose synthesis prominently features the N-trityl group. A common synthetic route involves the reaction of imidazole with 2-chlorotrityl chloride.[16] The trityl group serves as both a protecting group and a key structural component of the final active pharmaceutical ingredient (API).

The synthesis is typically a one-step reaction where imidazole is reacted with 2-chlorotrityl chloride in the presence of a base like triethylamine.[16][17] This straightforward and high-yielding reaction highlights the efficiency of the N-tritylation process in the production of valuable pharmaceutical compounds.

Experimental Protocols

Protocol 1: General Procedure for N-Tritylation of Imidazole

This protocol is a representative example for the protection of an imidazole-containing substrate.

-

Preparation: Dissolve the imidazole substrate (1.0 eq) in anhydrous DMF or DCM (approx. 0.2 M).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (N₂ or Ar).

-

Tritylation: Add trityl chloride (1.1 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with the addition of methanol (5 mL). Remove the solvent under reduced pressure.

-

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the N-trityl imidazole.[4]

Protocol 2: General Procedure for Mild Deprotection using Formic Acid

This protocol is suitable for substrates that are sensitive to stronger acids.

-

Preparation: Treat the N-trityl imidazole substrate (1.0 eq) with cold (0 °C) 97% formic acid.

-

Reaction: Stir the mixture at room temperature for 3-5 minutes. The reaction is typically very rapid.

-

Solvent Removal: Remove the formic acid under reduced pressure using an oil pump at room temperature.

-

Azeotropic Removal: Co-evaporate the residue twice with dioxane, followed by ethanol and diethyl ether to remove all traces of formic acid.

-

Purification: Extract the resulting residue with warm water (10 mL). The desired deprotected imidazole will dissolve in the aqueous layer, while the insoluble triphenylcarbinol byproduct can be removed by filtration.

-

Isolation: Evaporate the aqueous filtrate in vacuo to yield the purified deprotected imidazole product.[4][6]

Spectroscopic Characterization

Confirmation of N-tritylation and deprotection can be readily achieved using standard spectroscopic methods.

-

¹H NMR: The most telling sign of successful tritylation is the appearance of a complex multiplet in the aromatic region, typically between δ 7.0–7.5 ppm, corresponding to the 15 protons of the three phenyl rings.[18][19] The imidazole protons will also shift upon protection. For example, in free imidazole, the C2-H proton appears around δ 7.7 ppm, while the C4-H and C5-H protons are around δ 7.15 ppm.[20] Upon N-tritylation, these signals shift.

-

¹³C NMR: The spectrum of the protected compound will show characteristic signals for the trityl group's aromatic carbons between δ 125-145 ppm and the quaternary carbon around δ 70-80 ppm.

-

IR Spectroscopy: The broad N-H stretch present in the starting imidazole (around 3100-3300 cm⁻¹) will disappear upon successful tritylation.

Conclusion

The trityl group offers a robust and versatile strategy for the protection of imidazole nitrogen. Its large steric footprint, combined with its unique acid lability, provides a powerful tool for chemists in both academic research and industrial drug development. By understanding the underlying mechanisms of its introduction and cleavage, and by leveraging its well-defined stability profile, researchers can design elegant and efficient orthogonal synthesis strategies. The successful and widespread application of this protecting group in the synthesis of complex molecules, such as the antifungal agent clotrimazole, is a testament to its enduring value in modern organic chemistry.

References

- 1. US3767668A - Process for the production of n-trityl-imidazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 8. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 9. Trityl Deprotection - Trifluoroacetic acid (TFA) [commonorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rua.ua.es [rua.ua.es]

- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 16. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 17. US5091540A - Process for preparing clotrimazole - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

Whitepaper: Navigating the Molecular Maze: The Steric Hindrance of the Trityl Group in Imidazole Chemistry and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a ubiquitous scaffold in medicinal chemistry and natural products, prized for its unique electronic properties and ability to engage in critical biological interactions.[1][2][3] Protecting its nucleophilic nitrogen atoms is a fundamental strategy in multi-step syntheses. Among the arsenal of protecting groups, the triphenylmethyl (trityl, Tr) group stands out due to its substantial steric bulk.[4][5][6] This guide provides a comprehensive technical analysis of how the steric hindrance of the trityl group is not merely a passive feature but an active tool for directing reactivity, controlling regioselectivity, and enabling the synthesis of complex imidazole-containing molecules. We will explore the underlying principles, provide field-proven protocols, and present data-driven insights to empower researchers in leveraging this powerful synthetic modulator.

The Trityl Group: More Than Just a Bulky Protector

The trityl group is an acid-labile protecting group frequently used for alcohols, amines, and thiols.[5] Its defining characteristic is its immense size, stemming from the three phenyl rings attached to a quaternary carbon.[5] While often compared to other protecting groups like Boc (tert-butoxycarbonyl), the trityl group's steric profile is significantly more pronounced, a feature that has profound implications for its application in heterocyclic chemistry.[4]

The introduction of the trityl group proceeds via an SN1 mechanism, where trityl chloride reacts with a base to form the highly stable trityl cation, which is then attacked by the nucleophilic nitrogen of the imidazole.[5] This mechanism is a direct consequence of the steric congestion around the central carbon, which makes an SN2 pathway impossible.[5]

Caption: Trityl group protection and deprotection workflow.

The Steric Influence on Reactivity and Regioselectivity

The true value of the trityl group in imidazole chemistry lies in its ability to sterically direct subsequent chemical transformations. Once installed, its sheer volume creates a molecular "umbrella," shielding portions of the imidazole ring and influencing how and where other reagents can approach.

Directing Metallation and Electrophilic Quenching

A classic challenge in imidazole chemistry is achieving regioselective substitution. The unprotected imidazole ring can be metallated at the C2 position, but controlling subsequent reactions can be difficult. The N-trityl group fundamentally alters this landscape. Due to its bulk, the trityl group sterically hinders the C2 and C5 positions adjacent to the substituted nitrogen (N1). This forces metallating agents, such as n-butyllithium, to deprotonate the most accessible proton, which is often at the C5 or C4 position, depending on other substituents. This directed metallation opens a reliable pathway to regioselectively introduce a wide range of electrophiles.[7]

Caption: Steric shielding of the imidazole C2 and C5 positions.

Controlling N-Alkylation Events

In syntheses requiring further substitution on the second imidazole nitrogen (N3), the trityl group can play a crucial role in directing the regioselectivity of the alkylation. While electronic factors are also at play, the steric bulk of the trityl group can disfavor alkylation at the adjacent N-atom in certain contexts, leading to predictable outcomes in complex systems.[7] This is particularly relevant in the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, where controlling the position of incoming groups is paramount.[7]

Quantitative Analysis: A Comparative Look

The decision to use a trityl group over other options is often data-driven. The following table provides a comparative summary of key parameters for N-Trityl versus the commonly used N-Boc protection on an imidazole core.

| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-butoxycarbonyl) | Rationale & Causality |

| Steric Hindrance | High | Moderate | The three phenyl rings of the trityl group create a much larger steric cone than the tert-butyl group of Boc, leading to more effective site-blocking.[4] |

| Introduction Yield | High (typically >80%)[8] | High (typically >90%) | Both are efficient reactions, but the SN1 mechanism of tritylation can sometimes be slower or require slightly more forcing conditions. |

| Cleavage Conditions | Mild acidic conditions (e.g., TFA, formic acid, BF₃·Et₂O)[5][9][10] | Stronger acidic conditions (e.g., TFA, HCl) | The exceptional stability of the trityl cation allows for cleavage under milder acidic conditions than those required for Boc deprotection.[5] |

| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and some acid-labile groups if conditions are fine-tuned.[4] | Orthogonal to Fmoc, Cbz, and many other groups.[4] | The differential acid lability between Trityl and Boc can be exploited for selective deprotection strategies in complex syntheses. |

Experimental Protocols: A Self-Validating System

Trustworthy protocols are the bedrock of reproducible science. The following methods for the introduction and removal of the trityl group are standard in the field and include explanations for key steps.

Protocol 1: N-Tritylation of Imidazole

This protocol is adapted from a documented synthesis of 1-Tritylimidazole.[8]

Objective: To protect the imidazole nitrogen with a trityl group.

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trityl chloride (Tr-Cl)

-

Hexane (for washing NaH)

-

Dichloromethane (DCM)

-

Brine, Water, Sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Base Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), wash the required amount of sodium hydride (1.1 eq.) with anhydrous hexane to remove the mineral oil. Decant the hexane carefully.

-

Causality: Removing the mineral oil is crucial as it can interfere with the reaction and complicate purification. NaH is a strong, non-nucleophilic base that efficiently deprotonates the imidazole N-H.

-

-

Imidazole Deprotonation: Add anhydrous DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath. Add imidazole (1.0 eq.) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Causality: The formation of the sodium salt of imidazole creates a more potent nucleophile for the subsequent reaction with trityl chloride.

-

-

Tritylation: Dissolve trityl chloride (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the imidazolide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 18 hours.[8]

-

Causality: The reaction proceeds via the SN1 mechanism. Stirring overnight ensures the reaction goes to completion.

-

-

Workup and Purification: Carefully pour the reaction mixture onto ice water. The product will often precipitate. Filter the solid or extract the aqueous phase with dichloromethane. Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate in vacuo.[8]

-

Causality: The aqueous workup removes DMF and inorganic salts. The product's hydrophobicity, conferred by the trityl group, facilitates its separation into the organic layer.[6]

-

Protocol 2: Acid-Catalyzed Deprotection of N-Trityl Imidazole

This protocol is based on standard trityl group cleavage methods.[5][9]

Objective: To remove the trityl group under mild acidic conditions.

Materials:

-

N-Trityl imidazole derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or 90% Formic Acid

-

Saturated sodium bicarbonate solution (NaHCO₃)

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-trityl imidazole derivative in dichloromethane.

-

Acid Treatment: Cool the solution to 0 °C. Add trifluoroacetic acid (5-10% v/v) or formic acid dropwise. Monitor the reaction by TLC or LC-MS. The reaction is often complete within minutes to a few hours.

-

Causality: The acid protonates the ether-like linkage, facilitating the departure of the extremely stable trityl cation, which acts as an excellent leaving group.[5] The vibrant yellow/orange color of the trityl cation is often a visual indicator of reaction progress.

-

-

Quenching: Once the reaction is complete, carefully quench the acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Causality: Neutralization is essential to stop the reaction and prevent degradation of the deprotected product, which may be acid-sensitive.

-

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

-

Causality: The deprotected imidazole is typically more polar than the tritylated starting material, allowing for straightforward purification. The byproduct, triphenylmethanol (formed after quenching the trityl cation), is non-polar and can be easily separated.

-

Applications in Drug Development & Advanced Synthesis

The strategic use of the trityl group's steric properties is a key enabler in the synthesis of complex pharmaceutical agents.[11] For instance, in the synthesis of substituted histidines for peptide chemistry or the creation of antifungal agents like clotrimazole and its analogs, controlling the substitution pattern on the imidazole ring is critical.[12][13] The trityl group provides a reliable method to block one nitrogen and sterically direct reactions away from the C2 position, allowing for the construction of precisely substituted imidazole cores that are integral to the final compound's biological activity.[13]

Conclusion

The trityl group is far more than a simple placeholder in the synthesis of imidazole derivatives. Its significant steric hindrance is a powerful tool that, when understood and applied correctly, provides unparalleled control over reactivity and regioselectivity. By physically obstructing specific reaction sites, it guides chemical transformations to desired positions, a feat that is often difficult to achieve through electronic control alone. For researchers in organic synthesis and drug development, mastering the application of the trityl group's steric influence is a key step toward the efficient and elegant construction of complex, high-value molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 7. Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 1-Tritylimidazole [benchchem.com]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]

- 13. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Chloro-1-trityl-1H-imidazole in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-trityl-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of solubility based on the compound's physicochemical properties, alongside a detailed experimental protocol for precise solubility determination.

Introduction: Understanding the Molecule

This compound is a derivative of imidazole, a five-membered heterocyclic aromatic compound.[1] The introduction of a chloro group at the 2-position and a bulky, non-polar trityl (triphenylmethyl) group at the 1-position significantly influences its chemical properties, particularly its solubility.[2] With a molecular formula of C₂₂H₁₇ClN₂ and a molecular weight of 344.8 g/mol , its structure is dominated by the large, hydrophobic trityl moiety.[3] This structural feature is the primary determinant of its solubility profile in organic solvents.

Physicochemical Properties and Predicted Solubility

A key indicator of a compound's solubility is its octanol-water partition coefficient (LogP). For this compound, the predicted XlogP value is 5.7, which indicates a strong preference for non-polar, lipophilic environments over aqueous media.[3] This high XlogP value strongly suggests that the compound is practically insoluble in water, a fact that is corroborated by available data.[4]

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents. The large, non-polar surface area of the trityl group will favor interactions with non-polar and weakly polar solvents. Conversely, its solubility is expected to be limited in highly polar solvents, especially those with strong hydrogen-bonding networks.

Factors Influencing Solubility

The dissolution of a solid solute in a solvent is a complex process governed by the interplay of several energetic factors:

-

Lattice Energy: The energy required to break the crystal lattice of the solid solute.

-

Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

-

Cavitation Energy: The energy required to create a cavity in the solvent for the solute molecule.

For this compound, a high lattice energy can be expected due to its solid, crystalline nature. Overcoming this energy requires favorable solute-solvent interactions that result in a significant release of solvation energy.

dot

References

molecular weight and formula of 2-Chloro-1-trityl-1H-imidazole

An In-depth Technical Guide to 2-Chloro-1-trityl-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug development. The document delineates its fundamental physicochemical properties, outlines a detailed synthesis protocol with mechanistic insights, and describes standard analytical methodologies for its characterization. Furthermore, it explores the compound's applications, particularly its role as a versatile building block in medicinal chemistry, grounded in the established significance of the imidazole scaffold. Safety protocols and handling guidelines are also presented to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical Properties and Molecular Structure

This compound is a substituted imidazole derivative characterized by the presence of a bulky trityl (triphenylmethyl) group attached to one of the nitrogen atoms of the imidazole ring and a chlorine atom at the 2-position. The trityl group serves as a sterically hindering protecting group, which can direct subsequent reactions and is often utilized in multi-step syntheses.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₁₇ClN₂ | [1][2][3] |

| Molecular Weight | 344.8 g/mol | [1][2] |

| Monoisotopic Mass | 344.1080262 Da | [1] |

| IUPAC Name | 2-chloro-1-tritylimidazole | [1] |

| CAS Number | 67478-48-2 | [2][4] |

| Physical Form | Solid (inferred from related compounds) | [5] |

The molecular structure features a five-membered imidazole ring, which is aromatic and electron-rich, making it a common scaffold in biologically active molecules[6]. The trityl group on the N1 position provides significant steric bulk, influencing the molecule's reactivity and solubility, while the chloro group at the C2 position is a key functional handle for further chemical transformations.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The following protocol describes a robust method starting from commercially available 2-chloro-1H-imidazole and trityl chloride.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-alkylation of 2-chloro-1H-imidazole.

Materials:

-

2-Chloro-1H-imidazole (C₃H₃ClN₂)[5]

-

Trityl chloride ((C₆H₅)₃CCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1H-imidazole (1.0 eq) in anhydrous DMF.

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the solution. Stir the mixture for 15-20 minutes at room temperature.

-

Causality Note: The base is essential to deprotonate the N-H of the imidazole ring, forming the more nucleophilic imidazolide anion. This significantly enhances the rate and yield of the subsequent N-alkylation step.

-

-

Alkylation: Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-1H-imidazole) is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or dichloromethane. c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

Causality Note: The aqueous washes are critical for removing the DMF solvent, the base, and any unreacted salts, which is a crucial step for purification.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons on the trityl groups (typically in the δ 7.0-7.5 ppm range) and the protons on the imidazole ring.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbon of the trityl group and the carbons of the imidazole ring.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₂₂H₁₇ClN₂)[1].

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-H, C=C, and C-N bonds present in the molecule.

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

Imidazole derivatives are foundational scaffolds in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties[6][7][8]. This compound serves as a valuable intermediate in the synthesis of more complex, pharmacologically active molecules.

-

Synthetic Intermediate: The primary application of this compound is as a building block. The trityl group acts as a protecting group for the N1 position of the imidazole, allowing for selective functionalization at other positions. The chloro group at C2 is a versatile handle that can be displaced or used in cross-coupling reactions to introduce new substituents.

-

Antifungal Drug Synthesis: The synthesis of clotrimazole, a well-known antifungal agent, involves the reaction of a trityl chloride derivative with imidazole[9]. This highlights the importance of the trityl-imidazole linkage in pharmaceutical synthesis.

-

Scaffold for Kinase Inhibitors: The imidazole core is present in many kinase inhibitors used in oncology. This compound can serve as a starting point for creating libraries of potential inhibitors for drug discovery campaigns.

Role in Drug Discovery Logic

Caption: Logical flow of using the compound in a drug discovery program.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound must be handled with appropriate precautions.[4]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection[4].

-

Use only outdoors or in a well-ventilated area, such as a chemical fume hood.

-

-

Handling and Storage:

-

Store in a well-ventilated place and keep the container tightly closed[4].

-

Wash hands thoroughly after handling.

-

Avoid breathing dust, fumes, or vapors.

-

-

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention[4].

-

References

- 1. This compound | C22H17ClN2 | CID 2773337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. PubChemLite - this compound (C22H17ClN2) [pubchemlite.lcsb.uni.lu]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-クロロ-1H-イミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]

An In-depth Technical Guide to Imidazole Protecting Groups in Organic Synthesis

Abstract

The imidazole ring is a ubiquitous heterocyclic motif in a vast array of biologically active molecules, including pharmaceuticals, natural products, and peptides. Its unique electronic properties, characterized by the presence of two nitrogen atoms—one basic (pyridinic) and one weakly acidic (pyrrolic)—present a significant challenge in multistep organic synthesis. The nucleophilicity of the imidazole nitrogen often interferes with a wide range of chemical transformations, necessitating the use of protecting groups to temporarily mask its reactivity. This guide provides a comprehensive overview of the most commonly employed imidazole protecting groups, detailing their introduction, cleavage, and stability profiles. We will delve into the mechanistic underpinnings of these transformations and offer practical, field-proven insights to aid researchers, scientists, and drug development professionals in the strategic selection and application of these crucial synthetic tools.

The Imperative for Imidazole Protection in Complex Synthesis

The imidazole heterocycle is a cornerstone of medicinal chemistry, owing to its ability to participate in hydrogen bonding and coordinate with metal ions, thereby playing a critical role in molecular recognition and biological activity. However, the very features that make it invaluable in a biological context render it a synthetic liability. The unprotected imidazole ring can undergo N-alkylation, N-acylation, and can act as a general base, complicating or altogether preventing desired chemical transformations elsewhere in the molecule.

The strategic implementation of protecting groups is therefore not merely a matter of convenience but a fundamental requirement for the successful synthesis of complex imidazole-containing molecules. An ideal protecting group for imidazole should exhibit the following characteristics:

-

Ease and selectivity of introduction: The protecting group should be readily installed on the imidazole nitrogen in high yield, without affecting other functional groups.

-

Robustness: It must be stable to a wide range of reaction conditions that will be employed in subsequent synthetic steps.

-

Facile and selective removal: The protecting group should be cleavable under mild conditions that do not compromise the integrity of the final product.

-

Orthogonality: In complex syntheses with multiple protecting groups, the chosen imidazole protection should be removable without affecting other protecting groups, a concept known as orthogonality.[1]

This guide will focus on four of the most versatile and widely adopted imidazole protecting groups: the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group, the tert-Butoxycarbonyl (Boc) group, the p-Toluenesulfonyl (Tosyl) group, and the Trityl (Tr) group.

Key Imidazole Protecting Groups: A Detailed Examination

The (2-(Trimethylsilyl)ethoxy)methyl (SEM) Group: A Robust and Versatile Choice

The SEM group is a highly reliable and versatile protecting group for imidazoles, prized for its exceptional stability under a broad spectrum of reaction conditions, including exposure to organometallic reagents and mild acids.[2]

The SEM group is typically introduced by reacting the imidazole with (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in the presence of a base. The choice of base can be tailored to the substrate's reactivity, with stronger bases like sodium hydride (NaH) being used for less nucleophilic imidazoles.[2]

Caption: General scheme for the introduction of the SEM protecting group.

Experimental Protocol: SEM Protection of Imidazole [2]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dimethylformamide (DMF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the imidazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the imidazole solution dropwise to the NaH suspension via cannula.

-

Stir the reaction mixture at 0 °C for 2 hours to ensure complete deprotonation.

-

Add (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.3 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed for 10-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The SEM group can be cleaved under two main sets of conditions: fluoride-mediated or acidic hydrolysis.

-

Fluoride-Mediated Cleavage: This is the most common and often preferred method, utilizing a fluoride source such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon initiates a cascade that leads to the deprotection.[2]

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of the 2-Chlorotrityl Moiety in Modern Peptide Synthesis